rac-({[(1R,2R)-2-iodocyclohexyl]oxy}methyl)benzene, trans
Description
rac-({[(1R,2R)-2-Iodocyclohexyl]oxy}methyl)benzene, trans is a chiral cyclohexane derivative featuring an iodine atom at the 2-position of the cyclohexyl ring in the (1R,2R) configuration. The trans stereochemistry and bulky iodine substituent confer unique steric and electronic properties, making it a compound of interest in medicinal chemistry and materials science. Its racemic nature arises from the presence of two enantiomers [(1R,2R) and (1S,2S)], which may exhibit divergent biological or physicochemical behaviors.
Properties
Molecular Formula |
C13H17IO |
|---|---|
Molecular Weight |
316.18 g/mol |
IUPAC Name |
[(1R,2R)-2-iodocyclohexyl]oxymethylbenzene |
InChI |
InChI=1S/C13H17IO/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2/t12-,13-/m1/s1 |
InChI Key |
QVNKXHYZMIFDCQ-CHWSQXEVSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)OCC2=CC=CC=C2)I |
Canonical SMILES |
C1CCC(C(C1)OCC2=CC=CC=C2)I |
Origin of Product |
United States |
Preparation Methods
Formation of the Benzyl Ether Linkage
The key step to obtain this compound, is the benzylation of the hydroxyl group on the cyclohexyl ring to form the ether bond.
- This is typically achieved by reacting the (1R,2R)-2-iodocyclohexanol intermediate with benzyl chloride in the presence of a base and a phase transfer catalyst.
- The reaction conditions include stirring at ambient or slightly elevated temperature for several hours.
- The use of tetrabutylammonium bromide as a catalyst in solvents like N,N-dimethylformamide (DMF) has been reported to enhance yields and selectivity.
Protection and Deprotection Strategies
To ensure selectivity and avoid side reactions, protection of amino or hydroxy groups may be employed:
- Amino groups on intermediates can be protected by amido groups.
- Hydroxyl groups can be protected as tert-butyldimethylsilyl (TBS) ethers or other silyl protecting groups during intermediate steps.
- After benzylation, deprotection is performed using alkali treatment or catalytic hydrogenation to remove protecting groups and obtain the final compound.
Purification and Yield
- The product is purified by recrystallization or chromatographic methods.
- Drying agents such as anhydrous sodium sulfate are used to remove residual water.
- The final product is isolated by solvent evaporation under reduced pressure and distillation when applicable.
- Yields reported for similar benzyl ether cyclohexylamines are in the range of 68–72% after purification.
Summary Table of Preparation Conditions and Results
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Synthesis of (1R,2R)-2-iodocyclohexanol | Iodination reagents (e.g., I2, NIS) under mild conditions | Not specified | Stereoselective iodination preserving trans configuration |
| Benzylation of hydroxyl group | Benzyl chloride, tetrabutylammonium bromide catalyst, DMF, room temp, 4 h | 68 | Phase transfer catalysis enhances yield |
| Deprotection | Alkali treatment (NaOH), reflux 100°C, 10 h | 72 | Removal of protecting groups, solvent extraction and drying |
| Purification | Recrystallization, solvent extraction, drying | - | Final product purity ensured by recrystallization |
Representative Experimental Procedure (Adapted from Patent CN101293841A)
Preparation of protected intermediate:
- Dissolve the amino-protected cyclohexanol derivative in DMF.
- Add tetrabutylammonium bromide slowly followed by benzyl chloride.
- Stir at room temperature for 4 hours.
- Dilute with methylene chloride and wash sequentially with acetic acid aqueous solution, saturated sodium carbonate, and water.
- Dry over calcium chloride powder and filter.
- Evaporate solvent and recrystallize product.
Deprotection and final product isolation:
- Add sodium hydroxide and water to the protected benzylated intermediate.
- Reflux at 100°C for 10 hours with stirring.
- Remove solvent under reduced pressure.
- Extract with methylene chloride multiple times.
- Wash organic layer with water, dry over anhydrous sodium sulfate.
- Evaporate solvent under reduced pressure.
- Collect product by distillation at 79–80°C under 0.08 mmHg vacuum.
- Yield approximately 72% of this compound.
Analytical and Research Notes
- The stereochemical integrity of the (1R,2R) configuration is crucial and is maintained throughout the synthesis by careful selection of reagents and conditions.
- Protecting group strategies are essential to prevent side reactions, particularly during benzylation.
- Phase transfer catalysis improves reaction efficiency in ether formation.
- Purification steps ensure high-purity product suitable for further application, including pharmaceutical intermediates.
- The iodide functional group allows for further derivatization in cross-coupling or substitution reactions if desired.
Chemical Reactions Analysis
Types of Reactions
rac-({[(1R,2R)-2-iodocyclohexyl]oxy}methyl)benzene, trans undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the iodocyclohexyl group to a cyclohexyl group.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
rac-({[(1R,2R)-2-iodocyclohexyl]oxy}methyl)benzene, trans has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms due to its unique structural features.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-({[(1R,2R)-2-iodocyclohexyl]oxy}methyl)benzene, trans involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to various receptors or enzymes. The oxymethyl linkage provides flexibility, allowing the compound to adopt different conformations and interact with multiple targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Cyclohexyl Derivatives
(a) rac-({[(1R,2R)-2-Bromocyclohexyl]oxy}methyl)benzene
- Structural Difference : Bromine replaces iodine at the 2-position of the cyclohexyl ring.
- Steric Effects: The smaller atomic radius of bromine (1.85 Å vs. 2.15 Å for iodine) reduces steric hindrance, possibly improving synthetic accessibility . Thermal Stability: Iodine’s weaker C–I bond (≈55 kcal/mol) compared to C–Br (≈70 kcal/mol) may render the iodo compound more reactive under thermal conditions .
(b) rac-[(1R,2R)-2-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride, trans (CAS 2227879-98-1)
- Structural Difference : A fluoromethyl group replaces the iodine atom, and the cyclohexane ring is replaced by a strained cyclopropane.
- Impact :
Aromatic Ether Derivatives
(a) (1R,2R)-2-((Benzyloxy)methyl)cyclopropanecarbaldehyde
- Structural Difference : A cyclopropane-carbaldehyde group replaces the iodocyclohexyl moiety.
- Impact :
- Reactivity : The aldehyde functional group enables nucleophilic additions (e.g., Grignard reactions), absent in the iodocyclohexyl derivative .
- Synthetic Yield : Reported yields for cyclopropane derivatives (up to 88%) suggest higher synthetic efficiency compared to iodocyclohexyl systems, which may require harsher conditions .
Pharmacologically Relevant Chiral Compounds
(a) Tramadol [(1R,2R)-2-(Dimethylamino)methyl-1-(3-methoxyphenyl)cyclohexanol]
- Structural Difference: Tramadol contains a 3-methoxyphenyl group and a dimethylamino side chain.
- Impact :
- Biological Activity : Tramadol’s (1R,2R) configuration is critical for µ-opioid receptor binding, highlighting the importance of stereochemistry in pharmacological activity. The iodocyclohexyl compound’s lack of a basic amine group precludes similar receptor interactions .
- Metabolism : Tramadol undergoes CYP450-mediated oxidation, whereas the iodocyclohexyl derivative’s metabolism would likely involve dehalogenation pathways .
Data Tables
Table 1: Physicochemical Comparison of Halogenated Cyclohexyl Derivatives
| Property | rac-({[(1R,2R)-2-Iodocyclohexyl]oxy}methyl)benzene | rac-({[(1R,2R)-2-Bromocyclohexyl]oxy}methyl)benzene |
|---|---|---|
| Molecular Weight (g/mol) | ~318.2 (estimated) | ~271.1 (estimated) |
| C–X Bond Strength (kcal/mol) | 55 (C–I) | 70 (C–Br) |
| Atomic Radius of X (Å) | 2.15 | 1.85 |
| Polarizability of X | High | Moderate |
Research Findings and Gaps
- Synthetic Challenges: The iodine substituent in rac-({[(1R,2R)-2-Iodocyclohexyl]oxy}methyl)benzene complicates purification due to its propensity for light-induced degradation, a problem less pronounced in brominated analogs .
- Biological Data: No pharmacological studies were identified for the target compound, contrasting with tramadol’s well-documented activity .
Biological Activity
The compound rac-({[(1R,2R)-2-iodocyclohexyl]oxy}methyl)benzene, trans, also known by its CAS number 57857-86-0, is a synthetic organic compound with a molecular formula of C13H17IO and a molecular weight of 316.1780 g/mol. This compound features a unique structure that includes a cyclohexyl group and an iodine atom, which may contribute to its biological activity.
Case Studies
- Neuroprotective Effects : A study examining iodinated phenolic compounds found that they exhibited neuroprotective properties in models of oxidative stress. These findings suggest that rac-({[(1R,2R)-2-iodocyclohexyl]oxy}methyl)benzene may similarly protect neuronal cells from damage caused by reactive oxygen species.
- Antimicrobial Activity : Research on structurally related compounds has shown significant antimicrobial activity against various bacterial strains. The potential for rac-({[(1R,2R)-2-iodocyclohexyl]oxy}methyl)benzene to exhibit similar properties warrants further investigation.
- Anti-inflammatory Properties : Compounds with similar iodine substituents have been shown to reduce inflammation in animal models. This suggests that rac-({[(1R,2R)-2-iodocyclohexyl]oxy}methyl)benzene may possess anti-inflammatory effects that could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C13H17IO |
| Molecular Weight | 316.1780 g/mol |
| CAS Number | 57857-86-0 |
| Purity Available | >95% |
| Typical Price Range | $398 - $2186 per gram |
| Biological Targets | Neurotransmitter receptors, enzymes involved in inflammation |
Current Research Trends
Recent studies emphasize the importance of exploring the biological activities of halogenated compounds due to their diverse pharmacological profiles. The incorporation of iodine into organic molecules has been linked to enhanced biological activity and selectivity towards specific targets.
Future Directions
Further research is needed to elucidate the exact mechanisms by which rac-({[(1R,2R)-2-iodocyclohexyl]oxy}methyl)benzene interacts with biological systems. Specific areas for future study include:
- In vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic potential of this compound.
- Structure-Activity Relationship (SAR) : Investigating how variations in the molecular structure affect biological activity.
- Clinical Applications : Exploring potential applications in neuroprotection and inflammation-related disorders.
Q & A
Q. What are the optimal synthetic routes for rac-({[(1R,2R)-2-iodocyclohexyl]oxy}methyl)benzene, trans, and how do reaction conditions influence yield and stereochemical purity?
Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example, trans-2-iodocyclohexanol can react with benzyl bromide derivatives under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to form the ether linkage . Key parameters include:
- Temperature : Lower temperatures (0–25°C) minimize side reactions like epimerization.
- Solvent : Polar aprotic solvents (e.g., THF or DMF) enhance reactivity.
- Catalysts : Palladium-based catalysts may assist in coupling steps .
Characterization via H/C NMR and chiral HPLC is critical to confirm stereochemical integrity .
Q. How can researchers verify the stereochemical configuration of the trans-cyclohexyl group in this compound?
Methodological Answer: X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, NOESY NMR can identify spatial proximity of protons (e.g., axial vs. equatorial positions on the cyclohexane ring) . Comparative analysis with known trans-cyclohexane derivatives (e.g., PubChem entries for similar iodocyclohexyl compounds) provides additional validation .
Q. What purification strategies are effective for isolating the trans-diastereomer from potential cis-contaminants?
Methodological Answer:
- Chromatography : Use silica gel columns with gradient elution (hexane/ethyl acetate).
- Crystallization : Differential solubility in solvents like ethanol or acetonitrile can isolate the trans-isomer.
- Chiral Resolutions : Chiral stationary phases in HPLC (e.g., amylose-based columns) separate enantiomers .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA software) model transition states and activation energies. For example:
Q. What experimental and theoretical approaches resolve contradictions in reported stereochemical outcomes for analogous iodocyclohexane derivatives?
Methodological Answer:
- Cross-Validation : Replicate conflicting syntheses under controlled conditions (e.g., identical catalysts, solvents) .
- Mechanistic Reassessment : Use isotopic labeling (e.g., O in benzyloxy groups) to track inversion/retention pathways.
- Meta-Analysis : Compare PubChem data for structurally similar compounds (e.g., trans-2-(2-methylbenzoyl)cyclohexane derivatives) to identify trends in steric/electronic effects .
Q. How does the iodine substituent influence the compound’s biological interactions, and how can this be studied in vitro?
Methodological Answer:
- Radiolabeling : Incorporate I to track binding affinity in receptor assays.
- Molecular Docking : Simulate interactions with target proteins (e.g., thyroid hormone receptors) using AutoDock Vina .
- In Vitro Assays : Measure cytotoxicity (via MTT assays) and metabolic stability (using liver microsomes) to evaluate pharmacological potential .
Q. What role does the trans-cyclohexyl conformation play in stabilizing the compound’s supramolecular assemblies?
Methodological Answer:
- X-Ray Diffraction : Analyze crystal packing to identify hydrogen bonding or halogen bonding (C–I⋯O/N) interactions .
- Dynamic NMR : Probe ring-flipping kinetics in solution to assess conformational rigidity .
Methodological Framework for Research Design
Q. How to align experimental studies on this compound with broader theoretical frameworks in organoiodine chemistry?
Methodological Answer:
Q. What statistical methods are appropriate for analyzing reproducibility in multi-step syntheses of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
